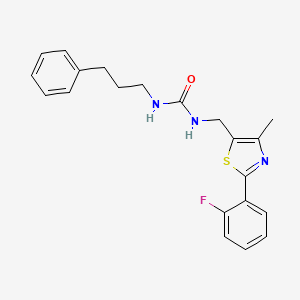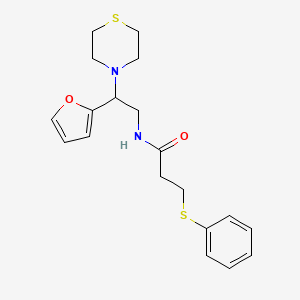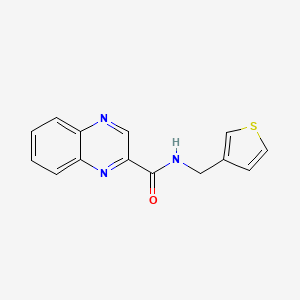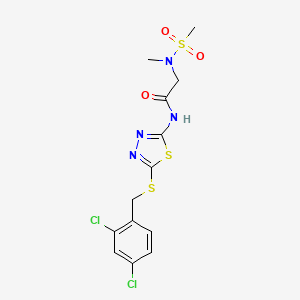
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea, also known as LMT-28, is a novel small molecule compound that has been researched for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
Novel fluorogenic sensors based on urea derivatives have been developed for the recognition of anions, demonstrating high selectivity for acetate ions over other anions. This selectivity is attributed to the structural compatibility between the sensor (host) and the acetate ion (guest). Such sensors are crucial for environmental monitoring and analytical chemistry applications, emphasizing the role of urea derivatives in developing sophisticated chemical detection tools (Helal & Kim, 2010).
Antimicrobial Applications
Urea derivatives have been synthesized and tested for their antimicrobial properties, showing promising activity against various microbial strains. These compounds, synthesized through reactions involving fluorophenyl components, underscore the potential of urea derivatives in medicinal chemistry, especially as novel antimicrobial agents (Haranath et al., 2007).
Fluorescent Dyes and Probes
The modification of fluorophores to create urea derivatives leads to the development of fluorescent dyes with applications in biological labeling and imaging. For instance, a Boranil fluorophore modified to a urea derivative exhibited strong luminescence, illustrating the potential of such compounds in enhancing the capabilities of fluorescence-based techniques in biochemistry and cell biology (Frath et al., 2012).
Sensing and Detection Technologies
Urea-linked sensors have shown selective sensing capabilities for ions such as fluoride, with significant applications in environmental monitoring and safety. These sensors demonstrate how structural modifications to urea derivatives can result in highly specific and sensitive detection tools for various applications, including water quality assessment and safety (Rani et al., 2020).
Material Science and Polymer Chemistry
In the realm of material science, urea derivatives have been utilized in the synthesis of novel polyureas with specific physical and structural properties. These compounds contribute to advancements in polymer chemistry, offering new materials with potential applications in various industrial and technological domains (Mallakpour & Raheno, 2003).
Eigenschaften
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-15-19(27-20(25-15)17-11-5-6-12-18(17)22)14-24-21(26)23-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJCVZOFJLIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2577635.png)
![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)


![1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2577643.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2577646.png)
![N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2577647.png)



![3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B2577652.png)
